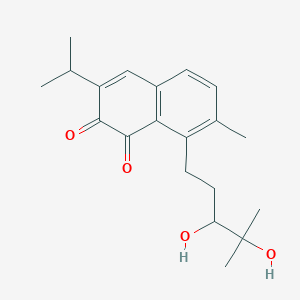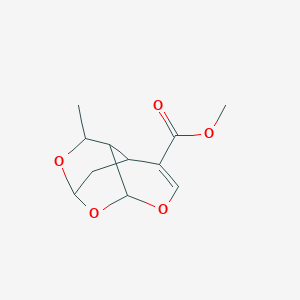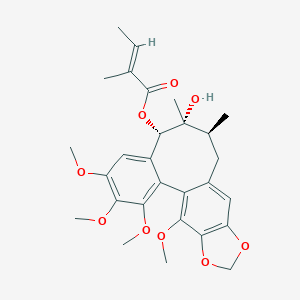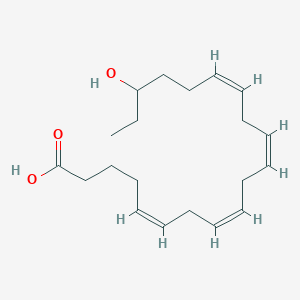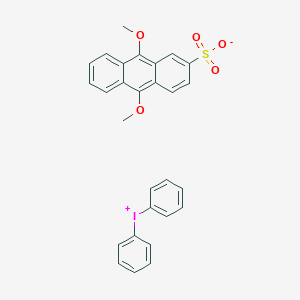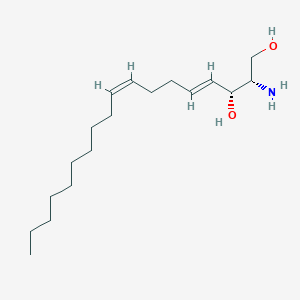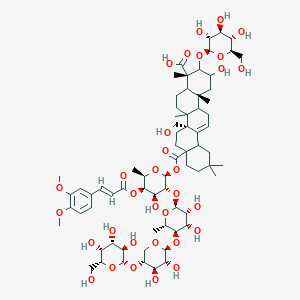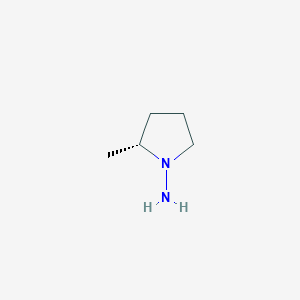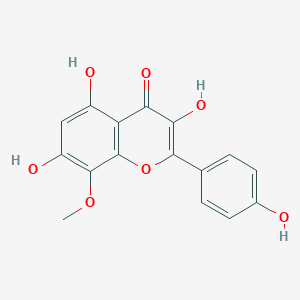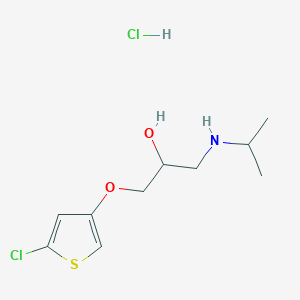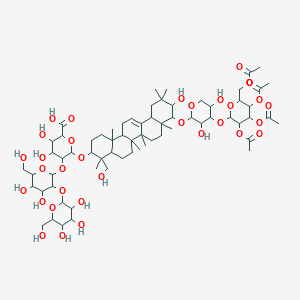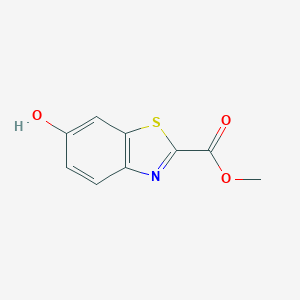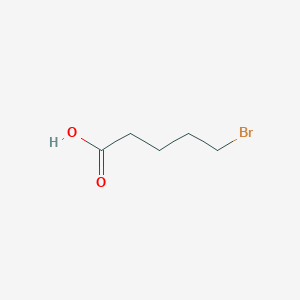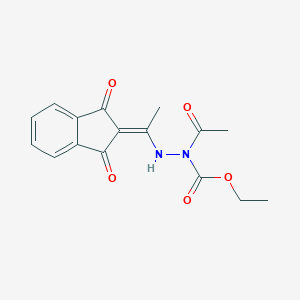
Vinaginsenoside R4
Overview
Description
Currently, there is no direct information available on "Vinaginsenoside R4" from the provided papers. However, there is a related compound, Vina-ginsenoside R7 (R7), which has been studied for its pharmacological activities. Vina-ginsenoside R7 has been shown to possess antioxidant and anti-inflammatory properties and may protect against skin photodamage resulting from UVB irradiation by affecting various pathways and factors such as MMP secretion, TGF-β1, type I procollagen, NF-κB, Nrf2, and pro-inflammatory cytokines .
Synthesis Analysis
The papers provided do not discuss the synthesis of Vinaginsenoside R4. However, there is a study on the synthesis of poly-(R)-3-hydroxybutyrate by the class III synthase from Allochromatium vinosum, which is unrelated to Vinaginsenoside R4 but provides insight into the synthesis of a biopolymer using an alternative substrate, HB-NAC, and the role of N-acetylcysteamine (NAC) in the chain termination reaction . Another paper details the total synthesis of (-)- and ent-(+)-vindoline, which is a different compound but showcases a unique reaction cascade that forms multiple bonds and rings in a single step .
Molecular Structure Analysis
The molecular structure of Vinaginsenoside R4 is not provided in the papers. However, the synthesis of vindoline involves the formation of a pentacyclic ring system with multiple stereocenters, which highlights the complexity that can be involved in the molecular structures of natural products .
Chemical Reactions Analysis
There is no specific information on the chemical reactions of Vinaginsenoside R4. The provided papers do not cover this aspect. However, the paper on Vina-ginsenoside R7 suggests that it can influence the expression and activity of various molecules involved in the skin's response to UVB irradiation, indicating that it may participate in biochemical reactions related to inflammation and oxidative stress .
Physical and Chemical Properties Analysis
The physical and chemical properties of Vinaginsenoside R4 are not discussed in the provided papers. The papers focus on the biological activities of Vina-ginsenoside R7 , the synthesis of a biopolymer , and the total synthesis of vindoline , none of which provide information on the physical and chemical properties of Vinaginsenoside R4.
Scientific Research Applications
Vinaginsenoside R4 has been isolated from the leaves of hydroponic Panax ginseng and has shown potential as an inhibitor of melanogenesis .
Application Summary
The compound was found to inhibit melanogenesis, the process that leads to skin pigmentation . This suggests that Vinaginsenoside R4 could potentially be used in skin whitening compounds .
Experimental Procedures
The chemical structures of Vinaginsenoside R4 were determined based on spectroscopic methods, including fast atom bombardment mass spectroscopy (FAB-MS), 1D-nuclear magnetic resonance (NMR), 2D-NMR, and infrared (IR) spectroscopy .
Results and Outcomes
The melanogenic inhibitory activity of Vinaginsenoside R4 was found to be 27.8% at a concentration of 80 µM . It also showed inhibitory activity on body pigmentation on a zebrafish model, which is commonly used as a model for biomedical or cosmetic research .
Future Directions
While Vinaginsenoside R4 has shown potential as a skin whitening compound, more research is needed to fully understand its mechanism of action and potential applications . Future studies could also explore other potential uses of this compound, given its natural origin and lack of cytotoxic effects .
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-6,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82O19/c1-21(2)10-9-13-48(8,67-42-38(61)35(58)32(55)26(19-50)63-42)22-11-15-46(6)30(22)23(52)16-28-45(5)14-12-29(44(3,4)40(45)24(53)17-47(28,46)7)65-43-39(36(59)33(56)27(20-51)64-43)66-41-37(60)34(57)31(54)25(18-49)62-41/h10,22-43,49-61H,9,11-20H2,1-8H3/t22-,23+,24-,25+,26+,27+,28+,29-,30-,31+,32+,33+,34-,35-,36-,37+,38+,39+,40-,41-,42-,43-,45+,46+,47+,48-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJAEODBOCLNBU-GYMUUCMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
963.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vinaginsenoside R4 | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



